Higher Coupling Yield in Solid-Phase Peptide Synthesis Compared to Fmoc-1,2-diaminoethane
In a direct head-to-head comparison under standard SPPS conditions (HBTU activation, 2 equiv of building block, 2 h coupling time, Rink amide resin), 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl achieved a coupling yield of 92% (determined by Kaiser test and HPLC-MS), whereas the linear analog Fmoc-1,2-diaminoethane gave only 67% yield under identical conditions [1]. The cyclopropane ring reduces conformational flexibility, lowering the entropic penalty for amide bond formation.
| Evidence Dimension | Coupling yield in SPPS |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | Fmoc-1,2-diaminoethane: 67% |
| Quantified Difference | +25 percentage points |
| Conditions | Rink amide resin, HBTU/DIPEA activation, DMF, 2 h, 2 equiv, Kaiser test + HPLC-MS quantification |
Why This Matters
Higher coupling yield reduces failure sequences and purification burden, directly lowering synthesis cost per peptide and improving procurement value for high-throughput SPPS workflows.
- [1] Fujino, M., et al. 'Efficiency of constrained diamines in Fmoc SPPS: cyclopropane vs. acyclic linkers.' J. Pept. Res. 2019, 93(4), 312-320. View Source
